N-(4-bromo-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
CAS No.: 946255-80-7
Cat. No.: VC8328274
Molecular Formula: C21H16BrF3N2O2
Molecular Weight: 465.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946255-80-7 |
|---|---|
| Molecular Formula | C21H16BrF3N2O2 |
| Molecular Weight | 465.3 g/mol |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H16BrF3N2O2/c1-13-11-16(22)8-9-18(13)26-19(28)17-3-2-10-27(20(17)29)12-14-4-6-15(7-5-14)21(23,24)25/h2-11H,12H2,1H3,(H,26,28) |
| Standard InChI Key | MNRLCLKRAZEUNI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Formula and Molecular Weight
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Chemical Formula: C20H16BrF3N2O2
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Molecular Weight: 469.25 g/mol
Structural Features
The compound consists of:
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A dihydropyridine ring functionalized with a carboxamide group at position 3.
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A 4-bromo-2-methylphenyl group attached to the nitrogen atom of the carboxamide.
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A benzyl group substituted with a trifluoromethyl group at position 4.
Key Descriptors
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IUPAC Name: N-(4-bromo-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide.
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SMILES Notation: BrC1=C(C=C(C=C1)C)NC(=O)C2=C(NC(=O)CC3=CC=C(C=C3)C(F)(F)F)C=C2.
General Synthetic Approach
The synthesis of this compound typically involves:
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Formation of the dihydropyridine scaffold via Hantzsch synthesis or related methods.
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Functionalization at the nitrogen position with the 4-bromo-2-methylphenyl group through amide bond formation using coupling reagents like EDC or DCC.
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Introduction of the benzyl group bearing the trifluoromethyl substituent, often achieved through alkylation or reductive amination.
Example Reaction Scheme
A possible synthetic route could involve:
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Condensation of ethyl acetoacetate, ammonium acetate, and an aldehyde to form the dihydropyridine core.
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Coupling with 4-bromo-2-methylaniline to form the amide linkage.
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Alkylation with a trifluoromethyl-substituted benzyl halide.
Pharmacological Relevance
Dihydropyridine derivatives are widely studied for their pharmacological activities:
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Calcium Channel Blockers: Many dihydropyridines act as L-type calcium channel inhibitors, making them useful in treating hypertension and angina.
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Anti-inflammatory Agents: The presence of halogenated aromatic groups suggests potential anti-inflammatory activity via inhibition of enzymes like cyclooxygenase or lipoxygenase.
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Anticancer Properties: The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and interaction with hydrophobic protein pockets.
Research Applications
This compound could be used as:
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A molecular probe for studying receptor-ligand interactions.
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A scaffold for designing derivatives with improved pharmacokinetics or bioactivity.
Spectroscopic Characterization
Typical methods for characterizing this compound include:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and substitution patterns.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups (e.g., amide C=O stretching around ~1650 cm⁻¹).
Crystallographic Data
Single-crystal X-ray diffraction can provide detailed information about bond lengths, angles, and three-dimensional geometry.
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